molecular formula C8H9ClO2S2 B1316721 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride CAS No. 128852-17-5

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1316721
CAS No.: 128852-17-5
M. Wt: 236.7 g/mol
InChI Key: UUBSHLWNADKCBU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClO2S2. It is a derivative of benzothiophene, a heterocyclic compound containing sulfur. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Mechanism of Action

Target of Action

This compound is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride . For instance, it is slightly soluble in water and is moisture sensitive . These factors could affect how it is stored, handled, and used in pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 4,5,6,7-tetrahydro-1-benzothiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of biochemical probes and inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBSHLWNADKCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207039
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128852-17-5
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128852-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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